molecular formula C18H20N2O4S B329054 ISOPROPYL 5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

ISOPROPYL 5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B329054
M. Wt: 360.4 g/mol
InChI Key: FMUVKECZEZHRMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ISOPROPYL 5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound belonging to the thiazolopyrimidine class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ISOPROPYL 5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate thiazole and pyrimidine precursors under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

ISOPROPYL 5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. These products can include various derivatives with modified functional groups, which may have different chemical and biological properties.

Scientific Research Applications

ISOPROPYL 5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of ISOPROPYL 5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact mechanism depends on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ISOPROPYL 5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE include other thiazolopyrimidine derivatives with different substituents and functional groups.

Uniqueness

The uniqueness of this compound lies in its specific structure and functional groups, which contribute to its distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity, stability, and biological activities, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C18H20N2O4S

Molecular Weight

360.4 g/mol

IUPAC Name

propan-2-yl 5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C18H20N2O4S/c1-10(2)24-17(22)15-11(3)19-18-20(14(21)9-25-18)16(15)12-5-7-13(23-4)8-6-12/h5-8,10,16H,9H2,1-4H3

InChI Key

FMUVKECZEZHRMZ-UHFFFAOYSA-N

SMILES

CC1=C(C(N2C(=O)CSC2=N1)C3=CC=C(C=C3)OC)C(=O)OC(C)C

Canonical SMILES

CC1=C(C(N2C(=O)CSC2=N1)C3=CC=C(C=C3)OC)C(=O)OC(C)C

Origin of Product

United States

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